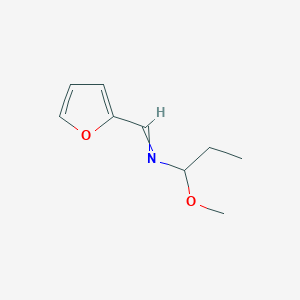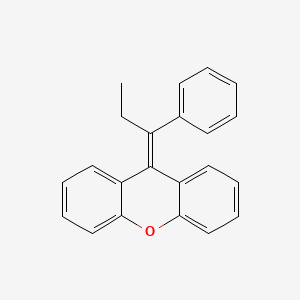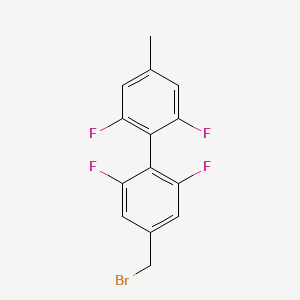![molecular formula C18H26SSi B15169020 Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane CAS No. 650636-74-1](/img/structure/B15169020.png)
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclohexyl group, and a cyclopenta-2,4-dien-1-yl moiety attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopenta-2,4-dien-1-yl moiety, followed by the introduction of the cyclohexyl group and the thiophene ring. The final step involves the attachment of the trimethylsilyl group to the cyclopenta-2,4-dien-1-yl moiety under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexyl group can be reduced to form different cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior.
相似化合物的比较
Similar Compounds
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: Similar structure but with a thiophene ring at a different position.
Trimethyl{3-[1-(furan-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: Contains a furan ring instead of a thiophene ring.
Trimethyl{3-[1-(pyridin-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
650636-74-1 |
|---|---|
分子式 |
C18H26SSi |
分子量 |
302.6 g/mol |
IUPAC 名称 |
trimethyl-[3-(1-thiophen-3-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C18H26SSi/c1-20(2,3)17-8-7-15(13-17)18(10-5-4-6-11-18)16-9-12-19-14-16/h7-9,12-14,17H,4-6,10-11H2,1-3H3 |
InChI 键 |
JMNHCINLXHVDMK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


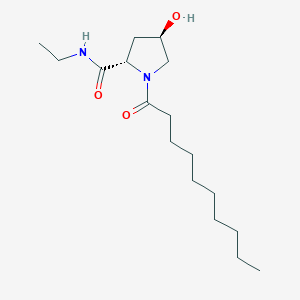
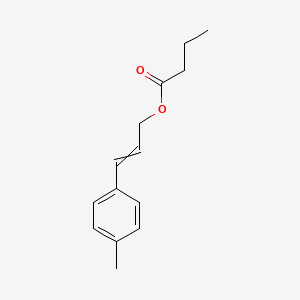
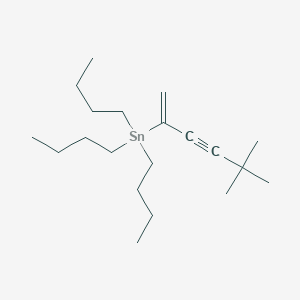
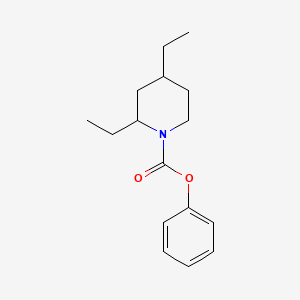
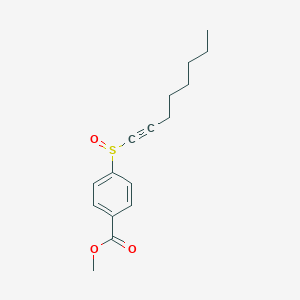
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
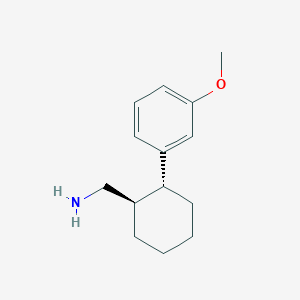
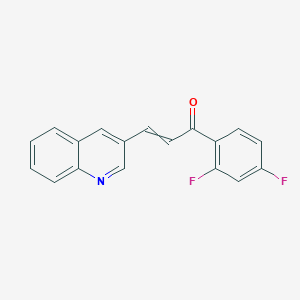
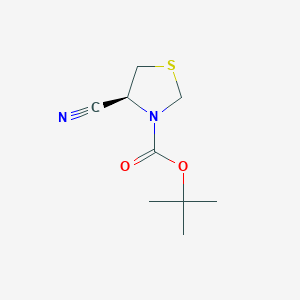
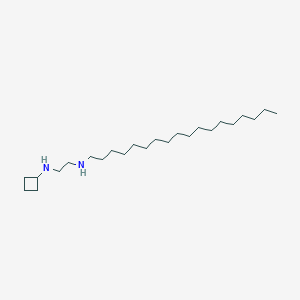
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
